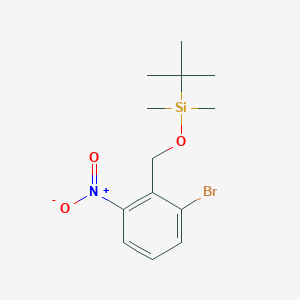

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

CAS No.: 1147531-02-9

Cat. No.: VC2708984

Molecular Formula: C13H20BrNO3Si

Molecular Weight: 346.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1147531-02-9 |

|---|---|

| Molecular Formula | C13H20BrNO3Si |

| Molecular Weight | 346.29 g/mol |

| IUPAC Name | (2-bromo-6-nitrophenyl)methoxy-tert-butyl-dimethylsilane |

| Standard InChI | InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3 |

| Standard InChI Key | AJHKCQCIDTWCDA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-] |

Introduction

Physical and Chemical Properties

Structural Characteristics

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane features a benzyl group with bromo and nitro substituents at the 2 and 6 positions, respectively. The benzyl oxygen is connected to a tert-butyldimethylsilyl group, which serves as a protecting group for the hydroxyl functionality. The presence of both electron-withdrawing groups (nitro and bromo) on the aromatic ring significantly influences the compound's reactivity profile.

Physical Properties

The compound exists as a liquid at standard conditions, with physical characteristics that make it suitable for laboratory handling and applications in organic synthesis . Although comprehensive physical data is limited in the available literature, the compound is expected to share certain properties with similar silyl ethers.

Table 1: Physical Properties of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

| Property | Value/Description |

|---|---|

| Physical State | Liquid |

| Color | Not specified (likely colorless to pale yellow) |

| Solubility | Limited water solubility, soluble in most organic solvents |

| Stability | Hydrolytically sensitive |

Chemical Reactivity and Transformations

Reactivity Profile

The compound's reactivity is dominated by several key functional groups:

-

The tert-butyldimethylsilyl (TBDMS) protecting group, which can be selectively cleaved under specific conditions

-

The bromine substituent, which can participate in various coupling reactions

-

The nitro group, which can be reduced to an amine or participate in nucleophilic aromatic substitution

Key Transformations

Table 2: Potential Chemical Transformations of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

| Transformation | Reagents | Expected Product |

|---|---|---|

| Deprotection | TBAF, THF | 2-Bromo-6-nitrobenzyl alcohol |

| Nitro reduction | H₂, Pd/C or Fe/HCl | ((2-Bromo-6-aminobenzyl)oxy)(tert-butyl)dimethylsilane |

| Bromide coupling | Pd catalysts, organometallic reagents | Aryl-substituted derivatives |

| Hydrolysis | Aqueous acid | 2-Bromo-6-nitrobenzyl alcohol |

Applications in Chemical Research

Synthetic Utility

The compound serves several important functions in organic synthesis:

-

As a protected intermediate in multistep synthesis

-

As a building block for more complex molecular structures

-

In the preparation of specialized reagents for cross-coupling reactions

-

As a precursor to functionalized benzyl derivatives with potential biological activity

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the properties and applications of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane:

Table 3: Comparison with Related Silyl Ether Compounds

Regulatory Considerations

Due to its specialized nature, ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is primarily used in research and development settings. As such, it may be subject to various regulatory frameworks:

-

Restricted to professional use in laboratory environments

-

Subject to standard chemical control regulations

-

Requires appropriate hazard communication through safety data sheets

-

May have specific transportation requirements based on its hazard classification

Future Research Directions

The unique structural features of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane suggest several promising avenues for future investigation:

-

Development of stereoselective synthetic methodologies utilizing its functional groups

-

Exploration of catalytic applications, particularly in cross-coupling chemistry

-

Investigation of structure-activity relationships for potential biological applications

-

Development of novel protecting group strategies based on its selective reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume